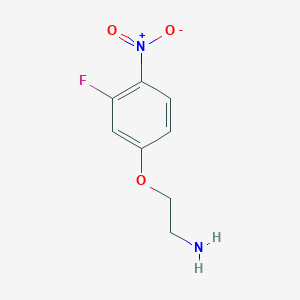
(1-(Difluoromethoxy)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Difluoromethoxy)cyclopentyl)methanamine: is an organic compound that features a cyclopentyl ring substituted with a difluoromethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethoxy)cyclopentyl)methanamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Methanamine Group: The methanamine group is attached through reductive amination reactions, where an amine is introduced to the cyclopentyl ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Difluoromethoxy)cyclopentyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: (1-(Difluoromethoxy)cyclopentyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Difluoromethoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
(1-(Methoxy)cyclopentyl)methanamine: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
(1-(Trifluoromethoxy)cyclopentyl)methanamine: Contains a trifluoromethoxy group, which may alter its reactivity and interactions compared to the difluoromethoxy variant.
Uniqueness: (1-(Difluoromethoxy)cyclopentyl)methanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
[1-(difluoromethoxy)cyclopentyl]methanamine |
InChI |
InChI=1S/C7H13F2NO/c8-6(9)11-7(5-10)3-1-2-4-7/h6H,1-5,10H2 |
InChI Key |
BYEQDXMEIZBQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















